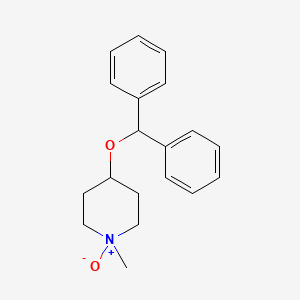

Diphenylpyraline N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diphenylpyraline N-Oxide is a chemical compound derived from Diphenylpyraline, a first-generation antihistamine. This compound is known for its anticholinergic effects and is primarily used in the treatment of allergic conditions. The N-oxide derivative is formed through the oxidation of the tertiary amine group in Diphenylpyraline, resulting in a compound with unique chemical and pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Diphenylpyraline N-Oxide typically involves the oxidation of Diphenylpyraline. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:

- Diphenylpyraline is dissolved in a suitable solvent, such as methanol.

- Hydrogen peroxide is added to the solution, followed by the addition of sodium hydroxide.

- The reaction mixture is stirred at room temperature until the oxidation is complete, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction conditions and improved safety. The use of titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to yield high-quality N-oxides efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: Diphenylpyraline N-Oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized under strong conditions, leading to the formation of various oxidized products.

Reduction: Reduction of this compound can revert it back to Diphenylpyraline.

Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Further oxidized derivatives of this compound.

Reduction: Diphenylpyraline.

Substitution: Substituted derivatives of this compound.

Applications De Recherche Scientifique

Diphenylpyraline N-Oxide has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of allergic conditions and its anticholinergic effects.

Industry: this compound is used in the pharmaceutical industry as an impurity standard for quality control and assurance

Mécanisme D'action

The mechanism of action of Diphenylpyraline N-Oxide involves its interaction with histamine H1 receptors. By competing with histamine for these receptor sites, it reduces the effects of histamine, leading to a temporary reduction of allergy symptoms. Additionally, its anticholinergic properties contribute to its drying effect on the nasal mucosa .

Comparaison Avec Des Composés Similaires

Diphenylpyraline: The parent compound, which is a first-generation antihistamine with anticholinergic effects.

Pyridine N-Oxides: These compounds share the N-oxide functional group and are used in various oxidation reactions and as mild Lewis bases.

Trimethylamine N-Oxide: A naturally occurring N-oxide found in marine species and mammals, known for its role in osmoregulation.

Uniqueness: Diphenylpyraline N-Oxide is unique due to its specific pharmacological profile, combining antihistamine and anticholinergic effects. Its N-oxide functional group also imparts distinct chemical reactivity, making it valuable in both research and industrial applications.

Activité Biologique

Diphenylpyraline N-Oxide (DPP) is a compound of significant interest in pharmacological research, particularly for its interactions with neurotransmitter systems and potential therapeutic applications. This article explores the biological activity of DPP, focusing on its mechanisms of action, efficacy in various models, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which can be represented as follows:

- Chemical Formula : C19H24ClNO2

- Molecular Weight : 321.86 g/mol

The compound contains an N-Oxide functional group, which is critical for its biological activity. The presence of this moiety can influence pharmacokinetic properties and receptor interactions.

DPP primarily acts as a histamine H₁ receptor antagonist , which suggests its potential use in treating allergic reactions and other histamine-mediated conditions. Additionally, studies have indicated that DPP may also interact with dopamine transporters, exhibiting properties similar to those of cocaine but with distinct pharmacokinetic profiles.

Key Findings:

- Dopamine Uptake Inhibition : DPP inhibits dopamine uptake in the nucleus accumbens (NAc) with a delayed peak effect compared to cocaine, indicating different mechanisms of action and potential for reduced addictive properties .

- Histamine Receptor Interaction : As a histamine antagonist, DPP has been shown to modulate neurotransmitter release and neuronal excitability, which may contribute to its therapeutic effects .

Biological Activity and Efficacy

The biological activity of DPP has been evaluated in various experimental models, showcasing its potential therapeutic applications.

Table 1: Biological Activity Summary of this compound

Case Studies and Research Findings

- Cocaine Addiction Models : In studies examining addiction-related behaviors, DPP was administered in mice alongside cocaine. Results indicated that DPP produced a less intense psychomotor response compared to cocaine, suggesting its utility as a potential agonist replacement medication for cocaine addiction .

- Antimycobacterial Properties : Research into the synthesis of new analogues of DPP revealed promising antimycobacterial activity. These findings highlight the compound's potential role in developing treatments for resistant strains of tuberculosis .

- Antitumor Potential : A study assessing the cytotoxic effects of DPP on various cancer cell lines demonstrated selective toxicity towards cancer cells while sparing normal fibroblasts. This selectivity points towards possible applications in cancer therapeutics .

Propriétés

Numéro CAS |

10020-59-4 |

|---|---|

Formule moléculaire |

C19H23NO2 |

Poids moléculaire |

297.4 g/mol |

Nom IUPAC |

4-benzhydryloxy-1-methyl-1-oxidopiperidin-1-ium |

InChI |

InChI=1S/C19H23NO2/c1-20(21)14-12-18(13-15-20)22-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |

Clé InChI |

CMUVTOXFOVYLRQ-UHFFFAOYSA-N |

SMILES canonique |

C[N+]1(CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.